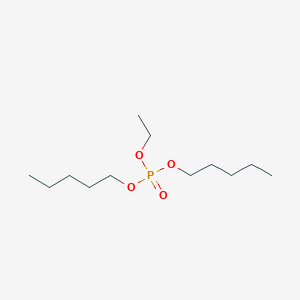

Phosphoric acid, dipentyl ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphoric acid, dipentyl ethyl ester is an organic compound that belongs to the class of phosphoric acid esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphoric acid esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, dipentyl ethyl ester can be synthesized through the esterification of phosphoric acid with dipentyl alcohol and ethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters often involves continuous processes where phosphoric acid and alcohols are fed into a reactor. The reaction mixture is heated, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dipentyl ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to phosphoric acid and the corresponding alcohols in the presence of water and an acid or base catalyst.

Oxidation: The ester can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different phosphoric acid derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Phosphoric acid and dipentyl alcohol.

Oxidation: Oxidized phosphoric acid derivatives.

Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, dipentyl ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in biochemical processes and as a potential bioactive compound.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Used in the production of plasticizers, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, dipentyl ethyl ester involves its interaction with various molecular targets. In biochemical processes, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various metabolic pathways and enzyme activities. The ester can also interact with cell membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

Phosphoric acid, dipentyl ethyl ester can be compared with other phosphoric acid esters such as:

- Phosphoric acid, dimethyl ester

- Phosphoric acid, diethyl ester

- Phosphoric acid, dipropyl ester

Uniqueness

This compound is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. The presence of both dipentyl and ethyl groups provides a distinct chemical profile compared to other phosphoric acid esters.

Biological Activity

Phosphoric acid, dipentyl ethyl ester (also known as dipentyl phosphate) is an organophosphate compound that has garnered attention due to its biological activities and potential applications in various fields. This article explores the biological activity of this compound, including its metabolism, effects on cellular processes, and potential therapeutic uses.

Dipentyl phosphate is an ester formed from phosphoric acid and dipentyl alcohol. Its general structure can be represented as follows:

This compound is classified under organophosphates, which are esters of phosphoric acid and are known for their diverse biological activities.

1. Metabolism and Stability

The metabolism of phosphoric acid esters involves hydrolysis, which can be catalyzed by both acid and base. Studies indicate that the stability of phosphoric acid esters, including dipentyl phosphate, is influenced by the nature of the alkyl groups attached to the phosphorus atom. For instance, the hydrolysis rates vary significantly between different alkyl groups, with branched alkyl groups often exhibiting faster hydrolysis under acidic conditions .

Table 1: Hydrolysis Rates of Alkyl Phosphates

| Alkyl Group | Hydrolysis Rate (h−1) | Conditions |

|---|---|---|

| Methyl | 2.67 | Acidic |

| Ethyl | 0.88 | Acidic |

| Isopropyl | 2.08 | Acidic |

| Benzyl | 23.8 | Acidic |

This variability in hydrolysis rates affects the bioavailability and efficacy of dipentyl phosphate in biological systems.

2. Cell Signaling and Interaction

Dipentyl phosphate has been shown to interact with various cellular signaling pathways. Organophosphates generally play significant roles in cell signaling due to their ability to modify proteins through phosphorylation processes. This modification can activate or deactivate enzymes and receptors involved in critical cellular functions such as metabolism, growth, and apoptosis .

The negative charge at physiological pH enhances the solubility of phosphoric acid esters, making them more resistant to degradation by nucleophiles, which is crucial for their function as signaling molecules .

3. Toxicological Considerations

While dipentyl phosphate exhibits beneficial biological activities, it is also important to consider its toxicological profile. Organophosphates are known for their potential neurotoxic effects due to inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation . The degree of toxicity can vary based on the specific structure of the organophosphate; thus, understanding the safety profile of dipentyl phosphate is essential for its application in pharmaceuticals or agriculture.

Case Study 1: Antimicrobial Activity

A study evaluating various organophosphate compounds found that dipentyl phosphate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing that dipentyl phosphate could serve as a potential antimicrobial agent in clinical settings .

Table 2: Antimicrobial Efficacy of Dipentyl Phosphate

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 2: Cytotoxic Effects on Cancer Cells

Research has indicated that dipentyl phosphate can induce cytotoxic effects on certain cancer cell lines. In vitro studies demonstrated that treatment with varying concentrations of dipentyl phosphate led to increased apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 40 µM .

Properties

CAS No. |

646450-32-0 |

|---|---|

Molecular Formula |

C12H27O4P |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

ethyl dipentyl phosphate |

InChI |

InChI=1S/C12H27O4P/c1-4-7-9-11-15-17(13,14-6-3)16-12-10-8-5-2/h4-12H2,1-3H3 |

InChI Key |

KRKNUAGEKOBLSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(OCC)OCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.